Cas no 898788-53-9 (3-(4-Chlorophenyl)-2',6'-dichloropropiophenone)

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone is a chlorinated aromatic ketone derivative with potential applications in pharmaceutical and agrochemical synthesis. Its distinct structural features, including the 4-chlorophenyl and dichlorinated propiophenone moieties, contribute to its reactivity as an intermediate in organic synthesis. The compound's chlorinated aromatic system enhances its utility in cross-coupling reactions and as a precursor for more complex molecules. Its stability under standard conditions and well-defined chemical properties make it suitable for controlled synthetic processes. Researchers may find value in its role as a building block for bioactive compounds, particularly in the development of specialized fine chemicals. Proper handling and storage are recommended due to its halogenated nature.
3-(4-Chlorophenyl)-2',6'-dichloropropiophenone structure
898788-53-9 structure
Product Name:3-(4-Chlorophenyl)-2',6'-dichloropropiophenone
CAS No:898788-53-9
MF:C15H11Cl3O
MW:313.606241464615
CID:870421
PubChem ID:24726110
Update Time:2025-05-24

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
    • 3-(4-CHLOROPHENYL)-2',6'-DICHLOROPROPIOPHENONE
    • 898788-53-9
    • DTXSID40644503
    • MFCD08064139
    • AKOS016021827
    • 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone
    • MDL: MFCD08064139
    • Inchi: 1S/C15H11Cl3O/c16-11-7-4-10(5-8-11)6-9-14(19)15-12(17)2-1-3-13(15)18/h1-5,7-8H,6,9H2
    • InChI Key: HSPDOTUPCRFLCB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(CCC1C=CC(=CC=1)Cl)=O)Cl

Computed Properties

  • Exact Mass: 311.98800
  • Monoisotopic Mass: 311.987548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 5.46230

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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3-(4-Chlorophenyl)-2',6'-dichloropropiophenone Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:898788-53-9)3-(4-Chlorophenyl)-2',6'-dichloropropiophenone
Order Number:A1233550
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:42
Price ($):393
Email:sales@amadischem.com

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone Related Literature

Additional information on 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone

Introduction to 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone (CAS No. 898788-53-9) in Modern Chemical Biology and Medicinal Chemistry

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone, identified by the chemical abstracts service number 898788-53-9, is a significant compound in the realm of chemical biology and medicinal chemistry. This organochlorine derivative exhibits a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and synthetic chemistry. The presence of multiple chlorine atoms and a phenyl ring substitution pattern imparts distinct reactivity and biological properties, making it a valuable scaffold for developing novel therapeutic agents.

The compound's molecular structure, characterized by a propiophenone core with chlorinated aromatic rings, positions it as a promising candidate for further exploration in medicinal chemistry. Propiophenone derivatives are well-documented for their role in various biochemical pathways, and the introduction of chlorine atoms enhances their interaction with biological targets. Specifically, the 4-chlorophenyl and 2',6'-dichloropropiophenone moieties contribute to its lipophilicity and ability to penetrate biological membranes, which are critical factors in drug design.

Recent advancements in computational chemistry have enabled the systematic screening of such compounds for their pharmacological potential. Molecular docking studies have revealed that 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone interacts with several enzymes and receptors implicated in inflammatory responses, cancer, and neurodegenerative diseases. These interactions suggest that the compound may serve as a lead molecule for developing targeted therapies.

In the context of synthetic methodologies, this compound has been utilized as an intermediate in the preparation of more complex molecules. Its reactivity allows for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations. Such versatility makes it an indispensable tool in the chemist's arsenal, particularly when designing molecules with tailored biological activities.

The field of chemical biology has seen remarkable progress in leveraging small molecules like 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone to modulate biological processes at the molecular level. For instance, researchers have explored its effects on enzyme inhibition and receptor binding using high-throughput screening technologies. These studies have not only provided insights into its mechanism of action but also highlighted its potential as an anti-inflammatory agent.

Moreover, the compound's structural features align well with current trends in drug development, where modularity and bioisosterism are key principles. By incorporating chlorine atoms strategically, chemists can fine-tune electronic properties and metabolic stability, enhancing drug-like characteristics. This approach has been successfully applied to other propiophenone derivatives, reinforcing the relevance of 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone in modern medicinal chemistry.

Emerging research also suggests that this compound may have applications beyond traditional pharmaceuticals. Its ability to chelate metal ions has led to investigations into its potential use as a contrast agent in medical imaging techniques. Additionally, its stability under various conditions makes it suitable for industrial applications, such as catalysis or material science.

The synthesis of 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Key steps include chlorination of aromatic precursors followed by condensation reactions to form the propiophenone core. Advances in green chemistry have also prompted researchers to develop more sustainable synthetic routes, minimizing waste and hazardous byproducts while maintaining high yields.

As computational power continues to grow, so does our ability to predict the behavior of complex molecules like 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone. Machine learning algorithms can now predict biological activity with remarkable accuracy, allowing researchers to prioritize compounds for experimental validation more efficiently. This synergy between computational modeling and experimental chemistry accelerates the drug discovery process significantly.

The safety profile of this compound is another critical consideration in its application. While preliminary studies suggest low toxicity at moderate doses, further research is needed to fully understand its pharmacokinetics and potential side effects. Rigorous testing in cell culture and animal models will provide essential data before human trials can commence.

In conclusion,3-(4-Chlorophenyl)-2',6'-dichloropropiophenone (CAS No. 898788-53-9) represents a fascinating intersection of structural complexity and biological potential. Its unique properties make it a valuable asset in both academic research and industrial applications. As our understanding of molecular interactions deepens, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898788-53-9)3-(4-Chlorophenyl)-2',6'-dichloropropiophenone
A1233550
Purity:99%
Quantity:1g
Price ($):393
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